molecular formula C9H9ClO B8607281 5-chloro-2,3-dihydro-1H-inden-4-ol

5-chloro-2,3-dihydro-1H-inden-4-ol

Cat. No. B8607281
M. Wt: 168.62 g/mol
InChI Key: DZIXCCOAPHFUNJ-UHFFFAOYSA-N
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Patent
US06403573B1

Procedure details

3.2 g of 6-chloro-7-hydroxy-1H-inden-1-one in 16.8 ml of water and 67.2 ml of concentrated aqueous hydrochloric acid were stirred and heated with freshly prepared zinc amalgame (from 26.88 g of zinc wool) in an oil bath at 120° C. for 16 hours. The reaction mixture was cooled, decanted and treated with ethylacetate and dichloromethane. The organic layer was evaporated in vacuo. The residue was purified by an acid/base separation yielding 2.08 g of 5-chloro-2,3-dihydro-1H-inden-4-ol, M.S. (C.I.) (M/Z): 169 [M+H]+.
Name
6-chloro-7-hydroxy-1H-inden-1-one
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
16.8 mL
Type
solvent
Reaction Step One
Quantity
67.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
26.88 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([OH:11])=[C:9]2[C:5]([CH:6]=[CH:7][C:8]2=O)=[CH:4][CH:3]=1>O.Cl.[Zn]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[CH2:6][CH2:7][CH2:8][C:9]=2[C:10]=1[OH:11]

Inputs

Step One
Name
6-chloro-7-hydroxy-1H-inden-1-one
Quantity
3.2 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(C2=C1O)=O
Name
Quantity
16.8 mL
Type
solvent
Smiles
O
Name
Quantity
67.2 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Name
Quantity
26.88 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
decanted
ADDITION
Type
ADDITION
Details
treated with ethylacetate and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by an acid/base separation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=2CCCC2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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